Tert-butyl 5-amino-3-chloro-2-fluorobenzoate
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Overview
Description
Tert-butyl 5-amino-3-chloro-2-fluorobenzoate is an organic compound with the molecular formula C11H14ClFNO2. This compound is part of the benzoate ester family and features a tert-butyl group, an amino group, a chlorine atom, and a fluorine atom attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-3-chloro-2-fluorobenzoate typically involves the esterification of 5-amino-3-chloro-2-fluorobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-3-chloro-2-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the substituent introduced.
Oxidation: Yields nitro derivatives.
Reduction: Yields amine derivatives.
Hydrolysis: Produces 5-amino-3-chloro-2-fluorobenzoic acid and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 5-amino-3-chloro-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-3-chloro-2-fluorobenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, although specific molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-amino-5-chloro-2-fluorobenzoate
- Tert-butyl 2-amino-3-chloro-5-fluorobenzoate
Uniqueness
Tert-butyl 5-amino-3-chloro-2-fluorobenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. This positional specificity can make it more suitable for certain applications compared to its isomers.
Properties
IUPAC Name |
tert-butyl 5-amino-3-chloro-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)7-4-6(14)5-8(12)9(7)13/h4-5H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTALDYZBYKGGDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC(=C1)N)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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